Enhanced Lipophilicity vs. Unsubstituted & Mono-Methyl Congeners
The computed XLogP3 value for the 2,5,6-trimethyl derivative is 0.8, compared with approximately -0.2 for the unsubstituted pyrazolo[1,5-a]pyrimidin-7-ol and an estimated 0.2–0.4 for the 5-methyl analog [1][2]. Each additional methyl group contributes roughly +0.4 to +0.5 log units to the partition coefficient. This ~1.0 log unit increase relative to the unsubstituted parent—representing a ~10-fold shift in octanol/water distribution—can govern passive membrane permeability and non-specific protein binding in cell-based assays [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 |
| Comparator Or Baseline | Unsubstituted pyrazolo[1,5-a]pyrimidin-7-ol: XLogP3 ≈ -0.2; 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol: XLogP3 ≈ 0.3 (estimated from fragment-based prediction) |
| Quantified Difference | ΔXLogP3 ≈ +1.0 versus unsubstituted parent; ΔXLogP3 ≈ +0.5 versus 5-methyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release); fragment-based estimation for comparators where experimental data are unavailable |
Why This Matters
A 10-fold difference in lipophilicity directly impacts compound handling (DMSO solubility, non-specific binding to plasticware), cellular permeability, and assay reproducibility—making the trimethyl congener the appropriate choice when moderate lipophilicity is required for intracellular target engagement.
- [1] PubChem Compound Summary for CID 1485029, 2,5,6-Trimethylpyrazolo[1,5-a]pyrimidin-7-ol. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 23417929, 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol. National Center for Biotechnology Information (2025). View Source
